molecular formula C17H26N2O2 B1397315 Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate CAS No. 1219964-40-5

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate

Cat. No.: B1397315
CAS No.: 1219964-40-5
M. Wt: 290.4 g/mol
InChI Key: RTPGZEGWMHRBFT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is an organic compound with the molecular formula C17H26N2O2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid and contains both amino and ester functional groups, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The process begins with the reaction of 3-amino-4-cyclohexylamino benzoic acid with ethyl iodide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and ester groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate complexes and the disruption of normal cellular processes .

Comparison with Similar Compounds

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-(cyclohexylamino)benzoate: This compound is similar in structure but lacks the ethyl group on the amino nitrogen.

    Ethyl 3-amino-4-(methylamino)benzoate: This compound has a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.

    Ethyl 3-amino-4-(phenylamino)benzoate: This compound contains a phenyl group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19(14-8-6-5-7-9-14)16-11-10-13(12-15(16)18)17(20)21-4-2/h10-12,14H,3-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPGZEGWMHRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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